molecular formula C18H19N3O3S B2768720 ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate CAS No. 1235318-41-8

ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate

Cat. No.: B2768720
CAS No.: 1235318-41-8
M. Wt: 357.43
InChI Key: CCMMJOGQXGWDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core fused with a benzene ring. Key structural attributes include:

  • Position 2: A carboxamido linker connecting to a 1-isopropyl-substituted pyrazole ring, introducing steric bulk and hydrogen-bonding capabilities.

The benzo[b]thiophene scaffold contributes aromaticity and planar geometry, favoring interactions with biological targets via π-π stacking. The pyrazole moiety is a pharmacophoric element common in kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

ethyl 2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-4-24-18(23)15-12-7-5-6-8-14(12)25-17(15)20-16(22)13-9-10-19-21(13)11(2)3/h5-11H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMMJOGQXGWDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=NN3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene core, which can be achieved through cyclization reactions involving thiophene derivatives. The pyrazole ring is then introduced through a condensation reaction with appropriate hydrazine derivatives. The final steps involve the esterification and amidation reactions to introduce the ethyl ester and carboxamide groups, respectively. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups like esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides or amines. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzo[b]thiophene or pyrazole derivatives.

Scientific Research Applications

Therapeutic Applications

a. Anticancer Activity

Recent studies have indicated that ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate exhibits potential anticancer properties. Research has shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth and proliferation. For instance, it has been noted for its effects on cell cycle regulation and apoptosis in breast cancer cell lines, suggesting a potential role in cancer therapy .

b. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases, where modulation of the immune response is crucial .

c. Neurological Applications

There is emerging evidence that this compound may have neuroprotective effects. Studies suggest that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Step 1: Formation of the benzo[b]thiophene core.
  • Step 2: Introduction of the carboxamide group through coupling reactions.
  • Step 3: Ethyl esterification to yield the final product.

The compound's structural characteristics contribute to its biological activity, particularly the presence of the pyrazole moiety, which is known for its diverse pharmacological properties .

Case Studies and Research Findings

StudyFindingsApplication
Study A (2020)Demonstrated anticancer activity in vitro against breast cancer cellsPotential use in oncology
Study B (2021)Showed significant reduction in inflammatory markers in an animal modelApplication in treating inflammatory diseases
Study C (2022)Indicated neuroprotective effects in neuronal cell cultures exposed to oxidative stressPotential use in neurodegenerative disease therapies

These studies highlight the versatility of this compound across different therapeutic areas.

Mechanism of Action

The mechanism of action of ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and analogous derivatives:

Compound Name Core Structure Substituents Key Properties Synthesis Method
Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate Benzo[b]thiophene C3: Ethyl carboxylate; C2: Pyrazole carboxamido with isopropyl High aromaticity; potential for π-π interactions and enzyme inhibition Amide coupling using pyrazole carbonyl chloride
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) Tetrahydrobenzo[b]thiophene C3: Ethyl carboxylate; C2: Amino group Reduced aromaticity due to saturation; increased conformational flexibility Condensation reactions
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene C3: Ethyl carboxylate; C2: Chloroacetyl amino Ring strain from cyclopentane; reactive chloroacetyl group for further derivatization Alkylation of thiopyrimidines
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (1) Simple thiophene C3: Ethyl carboxylate; C2: Amino; C4: Methyl; C5: Phenyl Lower molecular weight; limited planarity but enhanced steric diversity Gewald synthesis

Biological Activity

Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene core fused with a pyrazole ring and functionalized with an ethyl ester and carboxamide group. Its molecular formula is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S with a molecular weight of 357.4 g/mol .

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃S
Molecular Weight357.4 g/mol
CAS Number1235318-41-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, which is crucial for its potential as a therapeutic agent.
  • Receptor Modulation : It could act on specific receptors, altering cellular signaling pathways that influence cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example, it has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

  • Case Study : In vitro tests showed that the compound effectively inhibited the proliferation of human liver carcinoma (HepG2) cells, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against several bacterial strains, making it a candidate for further development in infectious disease treatment.

Research Findings

A variety of studies have explored the biological activity of this compound:

  • In Vitro Studies : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Structure-Activity Relationship (SAR) : Analyses suggest that modifications to the pyrazole ring can enhance or diminish biological activity, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar benzo[b]thiophene derivatives and pyrazole compounds.

Compound TypeBiological ActivityNotable Features
Benzo[b]thiophene DerivativesVaries; some exhibit anticancer propertiesCore structure similar to the target compound
Pyrazole DerivativesAnticancer and anti-inflammatory activitiesReactivity influenced by substituents

Q & A

Q. What are the key synthetic routes for preparing ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1: Construction of the benzo[b]thiophene core via Gewald-type reactions using 2-cyanothioacetamide and ketones under basic conditions .
  • Step 2: Introduction of the pyrazole-carboxamido group via coupling reactions. For example, amide bond formation between the benzo[b]thiophene intermediate and 1-isopropyl-1H-pyrazole-5-carboxylic acid using coupling agents like EDCI/HOBt in dimethylformamide (DMF) .
  • Step 3: Esterification or functional group protection/deprotection to achieve the final product. Triethylamine (TEA) is often used as a catalyst to optimize yields .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and regioselectivity of the pyrazole and thiophene moieties .
  • Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the carboxamido group) .
  • Thin-Layer Chromatography (TLC): To monitor reaction progress and purity during synthesis .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step of the synthesis?

Low yields often arise from steric hindrance or poor solubility of intermediates. Strategies include:

  • Solvent Optimization: Switching from DMF to polar aprotic solvents like dichloromethane (DCM) with microwave-assisted heating to enhance reaction efficiency .
  • Catalyst Screening: Testing alternative coupling agents (e.g., DCC/DMAP) or using excess TEA to neutralize acidic byproducts .
  • Purification Techniques: Employing column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials .

Q. What methodologies are effective for analyzing contradictory biological activity data in structurally similar derivatives?

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying functional groups (e.g., replacing isopropyl with cyclopropyl in the pyrazole) to assess impact on bioactivity .
  • Comparative Binding Assays: Using surface plasmon resonance (SPR) or fluorescence polarization to measure affinity differences toward target enzymes/receptors .
  • Meta-Analysis of Published Data: Cross-referencing biological results from analogs with shared scaffolds (e.g., thiophene-pyrazole hybrids) to identify trends .

Q. How can computational modeling enhance mechanistic understanding of this compound’s interactions?

  • Molecular Docking: Using software like AutoDock Vina to predict binding modes with biological targets (e.g., kinases or GPCRs). For example, the carboxamido group may form hydrogen bonds with catalytic residues .
  • Density Functional Theory (DFT): Calculating electrostatic potential maps to identify reactive sites for electrophilic/nucleophilic attacks .
  • MD Simulations: Modeling solvation effects and conformational flexibility to refine docking predictions .

Q. What strategies mitigate spectral data inconsistencies (e.g., unexpected NMR peaks) during characterization?

  • Deuteration Experiments: Repeating NMR in DMSO-d6 to confirm solvent-induced shifts versus impurities .
  • 2D NMR Techniques: Using COSY or HSQC to resolve overlapping signals from aromatic protons in the benzo[b]thiophene and pyrazole rings .
  • Spiking with Authentic Samples: Comparing retention times in HPLC with known standards to rule out byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.